Arteanoflavone
Overview
Description
Arteanoflavone is a natural compound that can be isolated from A. iwayomogi . It possesses inhibitory activities on AGEs formation .
Synthesis Analysis
A one-pot facile route for the synthesis of functionalized flavones, which could potentially include Arteanoflavone, involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
Arteanoflavone has a molecular weight of 374.34 and its formula is C19H18O8 . Its structure is classified under flavonoids and flavones .Physical And Chemical Properties Analysis
Arteanoflavone is a powder with a molecular weight of 374.34 and its formula is C19H18O8 . It’s recommended to store the product under the conditions specified in the Certificate of Analysis .Scientific Research Applications
Isolation and Identification
Arteanoflavone, a lipophilic constituent, was first isolated from the plant Artemisia anomala S. Moore. This discovery highlighted the potential of arteanoflavone for various scientific applications, marking its first isolation from natural materials (Xiao Yq & Tung Yy, 1984).
Cytotoxic Activity in Cancer Cells
Studies have shown that compounds structurally related to arteanoflavone exhibit significant cytotoxic activity against human breast cancer cells. These compounds modulate microtubule depolymerization, activating the mitotic spindle checkpoint and leading to cell apoptosis. This suggests a potential application of arteanoflavone in cancer research (Sadhna Sinha et al., 2015).
Interaction with Microtubules
Research has indicated that arteanoflavone-related compounds can disturb microtubule networks in cells, particularly in human breast cancer cells. This disruption interferes with DNA replication and cell cycle progression, highlighting a possible role in studying cancer cell biology (M. Pedro et al., 2005).
Antioxidant and Antibacterial Properties
Arteanoflavone and its related flavonoids have been studied for their antioxidant and antibacterial properties. They have shown effectiveness against multi-resistant bacterial strains and demonstrated significant antioxidant activity, pointing towards their potential use in developing bioactive ingredients (Borhane E C Ziani et al., 2019).
Anti-inflammatory Activity
Arteanoflavone derivatives, such as artemetin, have exhibited marked anti-inflammatory activity in various experimental models. This suggests a potential application in developing anti-inflammatory drugs or treatments (J. Sertié et al., 1990).
Hypotensive Effects
Studies on arteanoflavone analogs have revealed hypotensive effects, suggesting their potential use in treating cardiovascular diseases. These compounds have shown to reduce arterial pressure and may work by inhibiting angiotensin-converting enzyme, indicating a new avenue for cardiovascular research (P. de Souza et al., 2011).
Inhibitor of Reactive Oxygen and Nitric Oxide Production
Arteanoflavone-related compounds like artelastin have been found to inhibit the production of reactive oxygen species and nitric oxide, suggesting a potential application in studies related to oxidative stress and inflammatory diseases (F. Cerqueira et al., 2008).
properties
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESTCBHMHKZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arteanoflavone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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